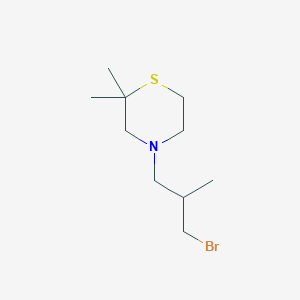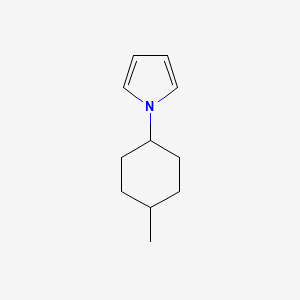![molecular formula C19H40O3Si2 B15205196 tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)
tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[410]heptan-3-yl]oxy]-dimethylsilane is a complex organic compound featuring multiple functional groups, including tert-butyl, dimethylsilyl, and oxabicycloheptane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride and the formation of the oxabicycloheptane ring system through intramolecular cyclization reactions. Reaction conditions often involve the use of strong bases, such as n-butyllithium, and low temperatures to ensure selectivity and yield .
Industrial Production Methods
flow microreactor systems have been explored for the efficient and sustainable synthesis of similar tert-butyl esters, which could potentially be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether moiety, often using reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane involves its interaction with molecular targets through its functional groups. The silyl ether moiety can participate in nucleophilic substitution reactions, while the oxabicycloheptane ring system can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane include other silyl-protected compounds and oxabicycloheptane derivatives. These compounds share similar structural features but may differ in their reactivity and applications. For example:
tert-Butyl(dimethyl)silyl-protected alcohols: Used in organic synthesis for the protection of hydroxyl groups.
Oxabicycloheptane derivatives: Explored for their unique ring strain and reactivity in various chemical reactions
By comparing these compounds, the unique combination of functional groups in this compound can be highlighted, showcasing its versatility and potential in scientific research.
Properties
Molecular Formula |
C19H40O3Si2 |
|---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C19H40O3Si2/c1-16(2,3)23(8,9)20-15-12-13-18(7)19(14-15,21-18)22-24(10,11)17(4,5)6/h15H,12-14H2,1-11H3/t15-,18-,19+/m1/s1 |
InChI Key |
LRQWJKNIKNMHNG-LZQZEXGQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C[C@]1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC12CCC(CC1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


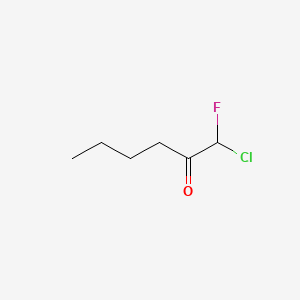
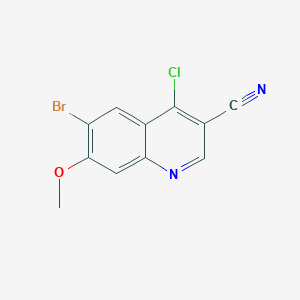
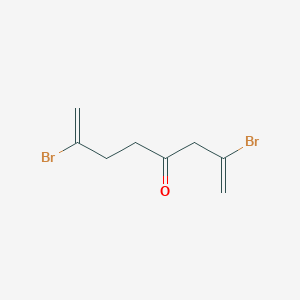
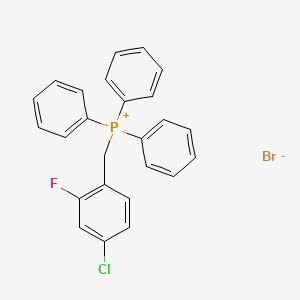
![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
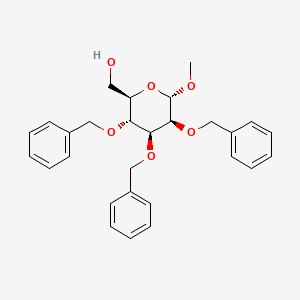
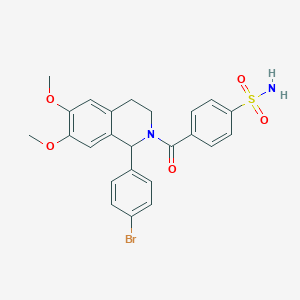
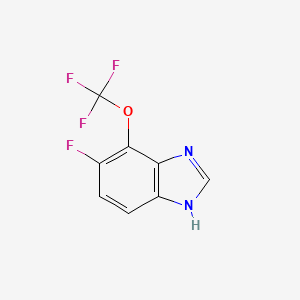

![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
